molecular formula C18H27ClFNO B12358547 1-(4-Fluorophenyl)-2-(piperidin-1-yl)heptan-1-one,monohydrochloride CAS No. 2748623-02-9

1-(4-Fluorophenyl)-2-(piperidin-1-yl)heptan-1-one,monohydrochloride

Cat. No.: B12358547
CAS No.: 2748623-02-9
M. Wt: 327.9 g/mol
InChI Key: CEUCCTWKHIAZFB-UHFFFAOYSA-N
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Description

1-(4-Fluorophenyl)-2-(piperidin-1-yl)heptan-1-one, monohydrochloride is a chemical compound that belongs to the class of organic compounds known as ketones. It features a fluorophenyl group and a piperidine ring, making it a compound of interest in various fields of research, including medicinal chemistry and pharmacology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-Fluorophenyl)-2-(piperidin-1-yl)heptan-1-one, monohydrochloride typically involves the following steps:

    Formation of the Ketone Backbone: The ketone backbone can be synthesized through a Friedel-Crafts acylation reaction, where an acyl chloride reacts with a fluorobenzene derivative in the presence of a Lewis acid catalyst such as aluminum chloride.

    Introduction of the Piperidine Ring: The piperidine ring can be introduced through a nucleophilic substitution reaction, where the ketone intermediate reacts with piperidine under basic conditions.

Industrial Production Methods

Industrial production methods may involve optimizing the reaction conditions to maximize yield and purity. This can include the use of high-pressure reactors, continuous flow systems, and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

1-(4-Fluorophenyl)-2-(piperidin-1-yl)heptan-1-one, monohydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The fluorophenyl group can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Electrophilic aromatic substitution can be carried out using reagents like nitric acid (HNO₃) for nitration or sulfuric acid (H₂SO₄) for sulfonation.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.

Scientific Research Applications

1-(4-Fluorophenyl)-2-(piperidin-1-yl)heptan-1-one, monohydrochloride has various scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biological targets.

    Medicine: Investigated for its potential therapeutic effects and pharmacological properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(4-Fluorophenyl)-2-(piperidin-1-yl)heptan-1-one, monohydrochloride involves its interaction with specific molecular targets and pathways. This can include binding to receptors, enzymes, or other proteins, leading to various biological effects. The exact mechanism may vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    1-(4-Fluorophenyl)-2-(piperidin-1-yl)pentan-1-one: A similar compound with a shorter carbon chain.

    1-(4-Fluorophenyl)-2-(piperidin-1-yl)butan-1-one: Another related compound with an even shorter carbon chain.

Uniqueness

1-(4-Fluorophenyl)-2-(piperidin-1-yl)heptan-1-one, monohydrochloride is unique due to its specific structure, which may confer distinct chemical and biological properties compared to its analogs. This uniqueness can be leveraged in various research and industrial applications.

Properties

CAS No.

2748623-02-9

Molecular Formula

C18H27ClFNO

Molecular Weight

327.9 g/mol

IUPAC Name

1-(4-fluorophenyl)-2-piperidin-1-ylheptan-1-one;hydrochloride

InChI

InChI=1S/C18H26FNO.ClH/c1-2-3-5-8-17(20-13-6-4-7-14-20)18(21)15-9-11-16(19)12-10-15;/h9-12,17H,2-8,13-14H2,1H3;1H

InChI Key

CEUCCTWKHIAZFB-UHFFFAOYSA-N

Canonical SMILES

CCCCCC(C(=O)C1=CC=C(C=C1)F)N2CCCCC2.Cl

Origin of Product

United States

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